2-Fluoro-2-(thiolan-3-yl)acetic acid 2-Fluoro-2-(thiolan-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17645247
InChI: InChI=1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9)
SMILES:
Molecular Formula: C6H9FO2S
Molecular Weight: 164.20 g/mol

2-Fluoro-2-(thiolan-3-yl)acetic acid

CAS No.:

Cat. No.: VC17645247

Molecular Formula: C6H9FO2S

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(thiolan-3-yl)acetic acid -

Specification

Molecular Formula C6H9FO2S
Molecular Weight 164.20 g/mol
IUPAC Name 2-fluoro-2-(thiolan-3-yl)acetic acid
Standard InChI InChI=1S/C6H9FO2S/c7-5(6(8)9)4-1-2-10-3-4/h4-5H,1-3H2,(H,8,9)
Standard InChI Key XXMJJGNEXBLQBT-UHFFFAOYSA-N
Canonical SMILES C1CSCC1C(C(=O)O)F

Introduction

2-Fluoro-2-(thiolan-3-yl)acetic acid is a fluorinated organic compound characterized by the presence of a thiolane ring and a carboxylic acid functional group. Its molecular formula is C6H9FO2S, and it has a molecular weight of approximately 164.20 g/mol . This compound features a fluorine atom attached to the carbon adjacent to the thiolane, which influences its chemical reactivity and biological properties.

Synthesis and Applications

The synthesis of 2-Fluoro-2-(thiolan-3-yl)acetic acid can be achieved through several methods, allowing for high specificity and yield. This compound is primarily used in pharmaceutical research and development due to its unique structural properties, which make it a valuable scaffold for further chemical modifications aimed at enhancing biological activity.

Biological Activity

Research indicates that 2-Fluoro-2-(thiolan-3-yl)acetic acid exhibits significant biological activity, particularly as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in inflammatory processes and cancer progression. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines, such as A549 lung cancer cells, suggesting its potential application in therapeutic contexts, particularly in oncology and inflammation-related disorders.

Comparison with Similar Compounds

2-Fluoro-2-(thiolan-3-yl)acetic acid shares structural similarities with other compounds but stands out due to its fluorination and thiolane functionality. A comparison with similar compounds highlights its unique aspects:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-2-(thiolan-3-yl)acetic acidFluorine and thiolane ringEnhanced reactivity and biological targeting
2-Fluoro-2-(thiophen-2-yl)acetic acidFluorine substitution on acetic acidPotential mPGES-1 inhibitor
Thiophen-2-acetic acidNo fluorine; contains only thiopheneBasic structure without enhanced reactivity
Fluoroacetic acidSimple structure; no thiopheneKnown for toxicity; lacks biological targeting
Methyl 2-(thiolan-3-yl)acetateLacks fluorine; similar thiolane structureUnique due to sulfur and amino functionalities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator